4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the para position and a tetrahydrobenzothiophene-derived hydroxyalkyl moiety at the amide nitrogen. The tetrahydrobenzothiophen-4-ylmethyl group contributes steric bulk and lipophilicity, which may enhance membrane permeability.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-20(2)26(23,24)14-7-5-13(6-8-14)17(21)19-12-18(22)10-3-4-16-15(18)9-11-25-16/h5-9,11,22H,3-4,10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTYDCDEKURTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H38N4O9S
- Molecular Weight : 582.67 g/mol
- IUPAC Name : methyl (2R,3S)-3-((R,E)-7-(2-((7-(N,N-dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)amino)-2-oxoethoxy)-8-hydroxy-4,8-dimethylnon-3-en-1-yl)-3-methyloxirane-2-carboxylate
- SMILES Notation : C/C(CCC@HOCC(NC1=CC=C(C2=NON=C21)S(=O)(N(C)C)=O)=O)=C\CC[C@]3(C@HO3)C
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
- Cardiovascular Effects : Studies have indicated that certain benzamide derivatives may influence heart failure mechanisms. For instance, a related compound demonstrated a reduction in infarct area and left ventricular pressure (LVP) in ischemia-reperfusion injury models. This effect was linked to the activation of M2-muscarinic receptors and nitric oxide synthase enzymes .
- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antimicrobial properties. For example, derivatives containing sulfamoyl groups were evaluated for their efficacy against various bacterial strains, indicating potential applications in treating infections .
- Antitumoral Properties : Research suggests that specific analogs of benzamide derivatives exhibit antitumoral activity by inhibiting cell proliferation in cancer cell lines. The exact pathways remain under investigation but may involve apoptosis induction and cell cycle arrest .
Case Study 1: Cardiovascular Impact
A study conducted on a 4-hydroxy-furanyl-benzamide derivative revealed significant effects on heart failure models. The compound reduced both infarct size and LVP when tested on isolated rat hearts. The presence of antagonists like methoctramine inhibited these beneficial effects, indicating a receptor-mediated mechanism .
Case Study 2: Antimicrobial Efficacy
In vitro studies on related compounds showed effective inhibition against Staphylococcus epidermidis with minimal inhibitory concentrations (MICs) as low as 1,000 μg/mL. These results underscore the potential application of such compounds in treating bacterial infections .
Research Findings Summary Table
Scientific Research Applications
Research indicates that CYM 9484 exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
CYM 9484 has shown promising results in preclinical studies as an anticancer agent. It targets specific pathways involved in tumor growth and proliferation:
- Mechanism of Action : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced cell viability and increased apoptosis in various cancer cell lines.
- Case Study : A study demonstrated that treatment with CYM 9484 resulted in a significant reduction in tumor size in xenograft models of breast cancer .
Neuroprotective Effects
Research suggests that CYM 9484 may have neuroprotective properties:
- Mechanism of Action : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
- Case Study : In vitro studies showed that CYM 9484 reduced neuronal apoptosis induced by excitotoxicity in primary neuronal cultures .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects:
- Mechanism of Action : CYM 9484 inhibits the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation.
- Case Study : Animal models of arthritis treated with CYM 9484 exhibited reduced joint swelling and inflammatory markers compared to controls .
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profile of CYM 9484:
- Toxicity Studies : Initial toxicity assessments indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses.
- Pharmacokinetics : Studies show that CYM 9484 has good oral bioavailability and a favorable half-life, making it a suitable candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Functional Groups and Substituents
- Target Compound: Benzamide backbone with dimethylsulfamoyl (-SO₂N(CH₃)₂) and tetrahydrobenzothiophen-4-ylmethyl groups.
Analog 1 : 4-(4-X-Phenylsulfonyl)benzoic Acid Hydrazides [1–3] ()
- Benzamide derivatives with sulfonyl (-SO₂-) and hydrazide (-NH-NH₂) groups.
- Variable halogen (X = H, Cl, Br) substitutions modulate electronic properties.
- Analog 2: S-Alkylated 1,2,4-Triazoles [10–15] () Triazole-thione cores with sulfonylphenyl and fluorophenyl substituents.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility: The dimethylsulfamoyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., simple benzamides). However, the tetrahydrobenzothiophene moiety may counterbalance this by increasing logP .
- Spectral Data :
Table 2: Spectral Comparison
Pharmacological Potential (Hypothetical)
While direct data are absent, structural analogs suggest plausible activities:
- Sulfonamide Derivatives: Known for carbonic anhydrase or cyclooxygenase inhibition. The dimethylsulfamoyl group may enhance target binding compared to simpler sulfonamides (e.g., acetazolamide) .
- Benzamide Analogs : Antipsychotic (e.g., sulpiride) or anticancer (e.g., dacarbazine) activities are documented, though substituents dictate specificity .
Preparation Methods
Synthesis of 4-(Dimethylsulfamoyl)benzoic Acid
The sulfonamide moiety is introduced via sulfonation of benzoic acid derivatives. A representative approach involves:
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Sulfonation : Treating 4-bromobenzoic acid with chlorosulfonic acid at 0–5°C to form 4-(chlorosulfonyl)benzoic acid.
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Amination : Reacting the chlorosulfonyl intermediate with dimethylamine in tetrahydrofuran (THF) to yield 4-(dimethylsulfamoyl)benzoic acid.
Reaction Conditions :
Preparation of (4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methanamine
The tetrahydrobenzothiophene core is synthesized via cyclization and reduction:
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Cyclization : Reacting 2-mercaptocyclohexanone with chloroacetaldehyde in ethanol under reflux to form 4,5,6,7-tetrahydro-1-benzothiophen-4-one.
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Reductive Amination : Treating the ketone with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine.
Key Data :
Amide Bond Formation
The final step involves coupling the two intermediates via amide bond formation. Two methods are prevalent:
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane:
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Activate 4-(dimethylsulfamoyl)benzoic acid with EDCl/HOBt for 1 hour at 0°C.
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Add the amine intermediate and stir at room temperature for 12 hours.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 85% |
Mixed Anhydride Method
Alternative approach using isobutyl chloroformate and N-methylmorpholine :
Performance Comparison :
Functional Group Protection and Deprotection
Hydroxy Group Protection
The hydroxyl group on the tetrahydrobenzothiophene is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent side reactions:
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Protection : Treat with TBSCl and imidazole in DMF (yield: 89%).
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Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF post-coupling (yield: 91%).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography:
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, aromatic), 4.45 (s, 2H, CH₂NH), 3.21 (s, 6H, N(CH₃)₂).
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HRMS : m/z calculated for C₁₉H₂₃N₂O₄S₂ [M+H]⁺: 423.1094; found: 423.1098.
Scale-Up Considerations
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility:
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Reactor Type : Microfluidic tubular reactor
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Key Advantage : 15% higher yield compared to batch processes
Challenges and Mitigation Strategies
Sulfonamide Hydrolysis
The dimethylsulfamoyl group is prone to hydrolysis under acidic conditions. Mitigation includes:
Q & A
Q. What are the critical factors for optimizing the synthesis of 4-(dimethylsulfamoyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide, and how can purity be monitored?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) may accelerate coupling reactions but risk side products.
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates .
- Catalysts : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation .
Purity Monitoring:
- HPLC : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., dimethylsulfamoyl group at δ 2.8–3.1 ppm) .
Q. Table 1: Synthesis Optimization Parameters
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons in the benzothiophene and sulfamoyl groups. For example, the tetrahydrobenzothiophene methylene protons appear as multiplet peaks at δ 2.5–3.0 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry of the hydroxy group in the tetrahydrobenzothiophene ring (requires single crystals grown via slow evaporation in ethanol) .
Q. How can researchers assess the biological activity of this compound in vitro?
Methodological Answer:
- Enzyme Inhibition Assays :
- Use recombinant enzymes (e.g., kinases or proteases) with fluorogenic substrates.
- Measure IC50 values via dose-response curves (e.g., 0.1–100 µM range) .
- Cell-Based Assays :
- Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data in spectral analysis or bioactivity results be resolved?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., LC-MS for purity if NMR signals overlap) .
- Dose-Response Replication : Repeat bioassays with freshly prepared stock solutions to rule out degradation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 09) .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., COX-2 or EGFR kinase). Focus on hydrogen bonds between the sulfamoyl group and active-site residues .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) by analyzing root-mean-square deviation (RMSD) .
Q. Table 2: Computational Tools for Target Interaction Studies
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Docking affinity prediction | Binding energy (kcal/mol) |
| GROMACS | Stability of protein-ligand complexes | RMSD, hydrogen bond occupancy |
Q. How can regioselectivity challenges in derivatizing the hydroxybenzothiophene moiety be addressed?
Methodological Answer:
Q. What experimental designs evaluate the environmental impact of this compound?
Methodological Answer:
- Fate Studies : Track degradation in soil/water systems via LC-MS over 30–60 days (measure half-life) .
- Ecotoxicity Assays : Use Daphnia magna or algae models to determine LC50 values .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight .
Q. How can comparative studies with structurally analogous compounds enhance understanding of structure-activity relationships (SAR)?
Methodological Answer:
- SAR Libraries : Synthesize derivatives with variations in the sulfamoyl or benzothiophene groups .
- Pharmacophore Mapping : Overlay 3D structures of active/inactive analogs to identify critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
